2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound characterized by the presence of an isoxazole ring, a thiazole ring, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-fluorobenzonitrile oxide can react with propargyl alcohol to form 5-(4-fluorophenyl)isoxazole.
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Thiazole Ring Formation: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.
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Coupling Reaction: : The final step involves coupling the isoxazole and thiazole rings through an acetamide linkage. This can be achieved by reacting 5-(4-fluorophenyl)isoxazole with 2-aminothiazole in the presence of an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the cycloaddition and condensation steps, and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or isoxazolidine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Isoxazoline or isoxazolidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as inflammation, cancer, or infectious diseases, due to its ability to modulate specific biological pathways.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide: Lacks the fluorine atom on the phenyl ring.
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide: Contains a chlorine atom instead of fluorine.
2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets due to the electronegativity of fluorine. This can enhance the compound’s bioactivity and specificity compared to its analogs.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-3-1-9(2-4-10)12-7-11(18-20-12)8-13(19)17-14-16-5-6-21-14/h1-7H,8H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXQBZOYEBCHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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